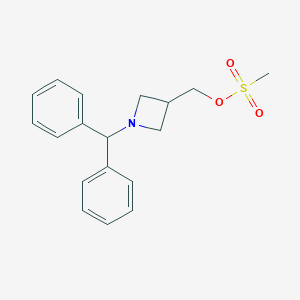

1S,2S-Dhac-phenyl trost ligand

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

An improved chemical process for the synthesis of (S,S)-DACH-Ph Trost ligand has been developed, promoting the amidation of 2-diphenylphosphinylbenzoic acid and (S,S)-diaminocyclohexane. This process, facilitated by stoichiometric CDI and catalytic imidazole hydrochloride, results in the (S,S)-DACH-Ph Trost ligand being isolated as a white solid in 80% yield with >99% ee. The process demonstrates scalability and simplicity, avoiding the need for column chromatography (Synlett, 2022).

Molecular Structure Analysis

The molecular structure of the Trost ligand, particularly its chiral centers and phosphorus atoms, plays a crucial role in its ability to induce enantioselectivity in reactions. Detailed structural analysis of similar ligand complexes reveals how the geometry and electronic properties of these ligands contribute to their catalytic activity. While direct structural data on 1S,2S-Dhac-phenyl Trost ligand are not provided, studies on related structures offer insights into the importance of ligand architecture in achieving high enantioselectivity and catalytic efficiency.

Chemical Reactions and Properties

The use of Trost's Standard Ligand (TSL) in asymmetric allylic alkylation reactions demonstrates the ligand's ability to induce high levels of enantioselectivity. The structure-based rationale for selectivity in such reactions reveals how the ligand's conformation influences the outcome. For example, the ligand's concave shape and specific orientation of amide groups affect the regioselectivity and enantioselectivity of nucleophilic attacks on substrates (Journal of the American Chemical Society, 2009).

Scientific Research Applications

Asymmetric Hydrogenation Catalyst

The Trost ligand, including (1S,2S)-1,2-diaminocyclohexane-N,N′-bis(2′-diphenylphosphinobenzoyl) (L), is utilized as a ligand for the asymmetric hydrogenation of ketones. This application is significant in producing high yields and excellent enantiomeric excess (ee), demonstrating its efficiency in catalysis. A notable example is its role in hydrogenating a ketone precursor of the antiemetic drug aprepitant (Cettolin et al., 2017).

Ligand Synthesis Improvement

An improved chemical process has been developed for synthesizing the (S,S)-DACH-Ph Trost ligand. This process involves the amidation of 2-diphenylphosphinylbenzoic acid and (S,S)-diaminocyclohexane, resulting in high yields and purity. This advancement is significant for scaling up the production of this ligand for broader applications (Zhang et al., 2022).

Allosteric Regulation in Enzyme Function

In the context of enzyme function, the Trost ligand is part of studies exploring allosteric mechanisms in enzymes. For instance, studies on pyrrolysyl-tRNA synthetase (PylRS) have used ligands like the Trost ligand to understand allosteric communication paths at the atomic level. This research is pivotal for grasping the nuanced regulatory mechanisms of enzymes (Bhattacharyya & Vishveshwara, 2011).

Mechanism of Action

Target of Action

The primary target of the 1S,2S-Dhac-phenyl Trost ligand is the asymmetric allylic alkylation . This ligand is used as a catalyst in organic synthesis .

Mode of Action

The 1S,2S-Dhac-phenyl Trost ligand interacts with its targets through a process known as asymmetric allylic alkylation . This process involves the transfer of an allylic group from a substrate to a nucleophile, with the ligand acting as a catalyst to facilitate the reaction .

Biochemical Pathways

The 1S,2S-Dhac-phenyl Trost ligand affects the asymmetric allylic alkylation pathway . This pathway is crucial in organic synthesis, as it allows for the creation of new carbon-carbon bonds, which can lead to the formation of complex organic compounds .

Pharmacokinetics

It is known that the ligand is a solid at room temperature, and it has a melting point of 134-136 °c . These properties may affect its bioavailability and distribution within a system.

Result of Action

The action of the 1S,2S-Dhac-phenyl Trost ligand results in the formation of new carbon-carbon bonds through the asymmetric allylic alkylation pathway . This can lead to the synthesis of complex organic compounds, including epoxides and jatrophane diterpenes .

Action Environment

The action of the 1S,2S-Dhac-phenyl Trost ligand can be influenced by various environmental factors. For instance, the ligand should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, the efficiency of the ligand as a catalyst in the asymmetric allylic alkylation pathway may be affected by the presence of other substances in the reaction mixture .

properties

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMSEDAJMGFTLR-ZAQUEYBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40N2O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1S,2S-Dhac-phenyl trost ligand | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)

![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)

![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)